Crystal Structure and Conformational Analysis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane: A Framework for Characterization
Crystal Structure and Conformational Analysis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane: A Framework for Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on the title compound, 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, a novel structure uniting the biologically significant 1,2,4-triazole and azepane rings. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, found in numerous antifungal, anticancer, and antiviral agents due to its metabolic stability and capacity for hydrogen bonding.[1][2][3] Similarly, the seven-membered azepane ring is a key component in a variety of bioactive compounds, offering a flexible three-dimensional scaffold that can effectively explore chemical space.[4][5][6] The conformational diversity of the azepane ring is often crucial for its bioactivity.[5]
Given the potential novelty of this compound, this document serves as an in-depth technical guide outlining a systematic and robust framework for its synthesis, structural elucidation, and conformational characterization. We provide field-proven, self-validating protocols for organic synthesis, single-crystal X-ray diffraction, and computational conformational analysis, designed to furnish researchers with the necessary tools for a comprehensive understanding of this molecule's physicochemical properties.
Proposed Synthesis and Crystallization
A logical and efficient synthesis is paramount for obtaining high-purity material suitable for crystallographic and biological studies. We propose a convergent synthetic strategy based on established heterocyclic chemistry.
Synthetic Rationale and Protocol
The proposed synthesis involves the preparation of a reactive 1,2,4-triazole intermediate followed by its coupling with the azepane moiety. A plausible route is the nucleophilic substitution of a halogenated triazole with azepane.
Experimental Protocol: Synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane
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Synthesis of 5-Iodo-1,3-dimethyl-1H-1,2,4-triazole:
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To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C under an inert atmosphere (N₂ or Ar).
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Stir the resulting solution for 1 hour at -78 °C to ensure complete deprotonation at the 5-position.
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Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-iodo-1,3-dimethyl-1H-1,2,4-triazole.
-
-
Coupling with Azepane:
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This step is hypothetical as a direct coupling at the 2-position of azepane is complex. A more realistic, albeit longer, route might involve the synthesis of 2-aminoazepane or functionalization at the 2-position prior to coupling. For the purpose of this guide, we will outline a direct N-alkylation to form a related compound, 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, as a model for coupling, while acknowledging the synthesis of the C-linked title compound would require a more specialized approach, possibly involving lithiation of N-Boc-azepane.[2]
-
Alternative (N-linked model): To a solution of azepane (1.2 eq) in dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add a solution of 5-iodo-1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in DMF.
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Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
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Purify via column chromatography to yield the N-linked product.
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A diagram illustrating a generalized synthetic workflow is provided below.
Caption: A generalized workflow for the synthesis of the target compound.
Protocol for Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography.
Methodologies:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture, e.g., ethanol/water, dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
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Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
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Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4 °C.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][7]
Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing Protocol
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the space group of the crystal. Corrections for experimental factors are applied.
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Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Presentation of Crystallographic Data
The results of a single-crystal X-ray diffraction experiment are summarized in a standardized table. The following table presents hypothetical yet plausible data for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₇N₅ |
| Formula Weight | 207.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.234(5) |
| c (Å) | 9.145(4) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1142.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.204 |
| Absorption Coeff. (mm⁻¹) | 0.081 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8912 |
| Independent reflections | 2498 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |
Computational Conformational Analysis
The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms.[4][8] The preferred conformation significantly impacts the molecule's overall shape and its potential interactions with biological targets. Computational chemistry provides a powerful means to explore this conformational landscape.
Computational Workflow
Caption: A typical workflow for computational conformational analysis.
Detailed Computational Protocol
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Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using molecular modeling software.
-
Geometry Optimization: The initial structure is subjected to geometry optimization using Density Functional Theory (DFT) to find the nearest local energy minimum. A common and effective method is the B3LYP functional with the 6-31G(d) basis set.[9][10][11]
-
Conformational Search:
-
Systematic Search: For molecules with a limited number of rotatable bonds, all torsional angles can be systematically rotated to generate a wide range of conformers.
-
Molecular Dynamics (MD): An MD simulation is run at an elevated temperature to allow the molecule to overcome energy barriers and explore different conformational states. Snapshots are saved at regular intervals.
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Metadynamics: This is an enhanced sampling technique particularly useful for flexible rings, where a history-dependent potential is added to the system to discourage it from revisiting previously explored conformations, thus accelerating the exploration of the conformational space.[3][4][8]
-
-
Clustering and Analysis: The generated conformers are clustered based on structural similarity (e.g., RMSD). The lowest energy structure from each cluster is then re-optimized at a higher level of theory. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.
Expected Outcomes and Data Presentation
The analysis will identify the most stable conformers of the azepane ring and the orientation of the triazole substituent. This data is crucial for understanding structure-activity relationships.
Hypothetical Conformational Analysis Results:
| Conformer | Azepane Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| 1 | Twist-Chair (TC) | 0.00 | 75.1% |
| 2 | Chair (C) | 1.15 | 11.2% |
| 3 | Twist-Boat (TB) | 1.85 | 4.5% |
| 4 | Boat (B) | 2.50 | 1.8% |
Conclusion
This technical guide provides a comprehensive, multi-pillar framework for the definitive characterization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane. By integrating rational synthesis, definitive single-crystal X-ray diffraction, and in-depth computational conformational analysis, researchers can build a complete and validated understanding of this novel molecule. The protocols described herein are grounded in established, authoritative methodologies and are designed to ensure scientific rigor and data integrity. This foundational knowledge is indispensable for guiding further research, including the exploration of its potential applications in drug development and medicinal chemistry.
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